(R)-4-(Amino(carboxy)methyl)benzoic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[®-Amino(carboxy)methyl]benzoic acid hydrochloride is a chemical compound with significant applications in various scientific fields. It is known for its unique structure, which includes an amino group, a carboxy group, and a benzoic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[®-Amino(carboxy)methyl]benzoic acid hydrochloride typically involves the reaction of benzoic acid derivatives with amino acids under controlled conditions. One common method includes the use of thionyl chloride (SOCl2) to convert benzoic acid into its acid chloride form, which then reacts with an amino acid to form the desired product .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes the careful control of temperature, pH, and reaction time to ensure high yield and purity. The use of catalysts and solvents is optimized to enhance the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions: 4-[®-Amino(carboxy)methyl]benzoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form benzoic acid derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions to form various substituted benzoic acid derivatives
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) is commonly used as an oxidizing agent.
Reduction: Sodium borohydride (NaBH4) is often used for reduction reactions.
Substitution: Thionyl chloride (SOCl2) and other halogenating agents are used for substitution reactions
Major Products: The major products formed from these reactions include various benzoic acid derivatives, amine derivatives, and substituted benzoic acids .
Scientific Research Applications
4-[®-Amino(carboxy)methyl]benzoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: This compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: It is used in the production of dyes, polymers, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-[®-Amino(carboxy)methyl]benzoic acid hydrochloride involves its interaction with specific molecular targets. The amino and carboxy groups allow it to form hydrogen bonds and ionic interactions with proteins and enzymes, influencing their activity. This compound can modulate various biochemical pathways, making it useful in drug development and biochemical research .
Comparison with Similar Compounds
Benzoic Acid: A simple aromatic carboxylic acid with similar chemical properties.
Aminobenzoic Acid: Contains an amino group attached to the benzene ring, similar to 4-[®-Amino(carboxy)methyl]benzoic acid hydrochloride.
Para-Aminobenzoic Acid (PABA): An important compound in the synthesis of folic acid in bacteria
Uniqueness: 4-[®-Amino(carboxy)methyl]benzoic acid hydrochloride is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and interactions. Its versatility makes it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C9H10ClNO4 |
---|---|
Molecular Weight |
231.63 g/mol |
IUPAC Name |
4-[(R)-amino(carboxy)methyl]benzoic acid;hydrochloride |
InChI |
InChI=1S/C9H9NO4.ClH/c10-7(9(13)14)5-1-3-6(4-2-5)8(11)12;/h1-4,7H,10H2,(H,11,12)(H,13,14);1H/t7-;/m1./s1 |
InChI Key |
CXRMZVRXERFVAG-OGFXRTJISA-N |
Isomeric SMILES |
C1=CC(=CC=C1[C@H](C(=O)O)N)C(=O)O.Cl |
Canonical SMILES |
C1=CC(=CC=C1C(C(=O)O)N)C(=O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.